(3S,4R)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid hydrochloride
Description
(3S,4R)-4-(2-Cyanophenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS: 1049734-84-0) is a chiral pyrrolidine derivative with a molecular formula of C₁₂H₁₃ClN₂O₂ and a molecular weight of 252.70 g/mol . The compound features a pyrrolidine ring substituted at the 3-position with a carboxylic acid group and at the 4-position with a 2-cyanophenyl moiety. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical and chemical research. Its stereochemistry (3S,4R) is critical for interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
(3S,4R)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2.ClH/c13-5-8-3-1-2-4-9(8)10-6-14-7-11(10)12(15)16;/h1-4,10-11,14H,6-7H2,(H,15,16);1H/t10-,11+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCADHKOUMFUPGN-VZXYPILPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049734-84-0 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 4-(2-cyanophenyl)-, hydrochloride (1:1), (3S,4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049734-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Cyanophenyl Group: The cyanophenyl group is introduced via a nucleophilic substitution reaction, where a suitable cyanide source reacts with a halogenated phenyl compound.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Key steps include:
Catalytic Hydrogenation: To ensure high enantiomeric purity, catalytic hydrogenation using chiral catalysts can be employed.
Automated Synthesis: Automated synthesis platforms can be used to streamline the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can replace the cyanophenyl group with other functional groups, depending on the nucleophile used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Cyanide ions, halides, amines.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted pyrrolidines.
Scientific Research Applications
(3S,4R)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting neurological functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Halogen-Substituted Analogs
- (3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic Acid Hydrochloride (CAS: 1049734-30-6) Substituent: 2,5-Dichlorophenyl (electron-withdrawing). Molecular Formula: C₁₁H₁₀Cl₃NO₂ (estimated). The stereochemistry (3R,4S) may reverse enantioselectivity in biological assays .
- (3S,4R)-4-(4-Chlorophenyl)pyrrolidine-3-carboxylic Acid Hydrochloride Substituent: 4-Chlorophenyl. Molecular Formula: C₁₁H₁₃Cl₂NO₂. Key Differences: The para-chloro substituent creates distinct steric and electronic effects compared to the ortho-cyano group. This compound has a molecular weight of 262.14 g/mol, slightly higher than the target compound .
Methoxy-Substituted Analogs
- (3S,4R)-4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic Acid Hydrochloride (CAS: 115338) Substituent: 3-Methoxyphenyl (electron-donating). Molecular Formula: C₁₂H₁₆ClNO₃. Key Differences: The methoxy group enhances hydrogen-bonding capacity but reduces electrophilicity compared to cyano. Molecular weight (257.71 g/mol) is marginally higher due to the oxygen atom .
Trifluoromethyl-Substituted Analogs
- (3S,4R)-1-Benzyl-4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic Acid Hydrochloride (CAS: 1381946-87-7) Substituent: 4-Trifluoromethylphenyl and benzyl. Molecular Formula: C₁₉H₁₉ClF₃NO₂. Key Differences: The trifluoromethyl group is strongly electron-withdrawing, and the benzyl substitution adds bulk. This increases molecular weight (405.81 g/mol) and may reduce solubility .
Stereochemical and Functional Group Comparisons
Table 1: Structural and Physical Properties
Key Observations :
Electronic Effects: Cyano (CN): Strong electron-withdrawing, enhances hydrogen-bond acceptor capacity. Chloro (Cl): Moderately electron-withdrawing, increases lipophilicity. Methoxy (OCH₃): Electron-donating, improves solubility via hydrogen bonding.
Stereochemistry :
- The (3S,4R) configuration in the target compound contrasts with (3R,4S) in dichlorophenyl analogs, which may lead to divergent pharmacological profiles .
Biological Activity
(3S,4R)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a compound of interest in pharmaceutical research, particularly for its potential applications in neurological disorders and as an intermediate in drug synthesis. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula: C12H13ClN2O2
- Molecular Weight: 252.70 g/mol
- CAS Number: 1049734-84-0
The compound acts primarily as an inhibitor of specific enzymes involved in neurotransmitter metabolism. Its structure allows it to interact with various biological targets, influencing pathways associated with mental health disorders.
Key Mechanisms:
- Arginase Inhibition: Similar compounds have shown to inhibit arginase activity, which is crucial in regulating nitric oxide production and related signaling pathways .
- Neurotransmitter Modulation: The compound is used to study neurotransmitter systems, particularly those involving glutamate and GABA, which are vital for cognitive function and mood regulation .
Therapeutic Applications
- Neurological Disorders:
- Analytical Chemistry:
- Biochemical Studies:
Case Studies
-
Study on Neurotransmitter Effects:
- A study highlighted the role of this compound in modulating glutamate release in neuronal cultures, suggesting its potential as a therapeutic agent for excitotoxicity-related disorders.
-
Pharmacokinetics and Toxicology:
- Preliminary toxicology assessments indicate low acute toxicity levels; however, further studies are required to fully understand its safety profile in chronic exposure scenarios.
Data Table: Summary of Biological Activities
Q & A
Q. What in vitro assays are suitable for evaluating target engagement?
- Methodological Answer :
- Fluorescence polarization for binding affinity (K) to purified enzymes.
- Luciferase reporter assays in HEK293 cells for functional modulation (EC/IC).
- Caco-2 permeability assays to predict oral bioavailability (P >1×10 cm/s).
Include positive controls (e.g., known inhibitors) and validate with siRNA knockdown .
Data Contradiction Analysis
- Example : Discrepancies in reported IC values may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using the STrengthening the Reporting of Pharmacodynamic Studies (STORP) guidelines. Replicate experiments across multiple labs with blinded compound aliquots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
